molecular formula C22H16N4O5S B11651795 N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide

N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-nitrobenzamide

Cat. No.: B11651795
M. Wt: 448.5 g/mol
InChI Key: RIUOYAHCZWZXBM-UHFFFAOYSA-N
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Description

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-NITROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a methoxyphenyl group, and a nitrobenzoyl thiourea structure

Properties

Molecular Formula

C22H16N4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-nitrobenzamide

InChI

InChI=1S/C22H16N4O5S/c1-30-18-11-8-14(21-23-16-4-2-3-5-19(16)31-21)12-17(18)24-22(32)25-20(27)13-6-9-15(10-7-13)26(28)29/h2-12H,1H3,(H2,24,25,27,32)

InChI Key

RIUOYAHCZWZXBM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-NITROBENZOYL)THIOUREA typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring . The methoxyphenyl group can be introduced through electrophilic substitution reactions. Finally, the nitrobenzoyl thiourea moiety is synthesized by reacting the appropriate isothiocyanate with a nitrobenzoyl chloride derivative under basic conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and halogenated benzoxazole compounds .

Scientific Research Applications

3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-NITROBENZOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]-1-(4-NITROBENZOYL)THIOUREA involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, disrupting its function and leading to cell death. The nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress in cells . These pathways contribute to its antimicrobial and anticancer activities.

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